molecular formula C15H19N4OPt+3 B14292512 Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) CAS No. 129484-61-3

Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+)

Cat. No.: B14292512
CAS No.: 129484-61-3
M. Wt: 466.4 g/mol
InChI Key: RGSHAFOKWBJNRL-UHFFFAOYSA-N
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Description

Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) is a complex compound that features a platinum center coordinated with diammine, aqua, and N-methyl-2,7-diazapyrenium ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) typically involves the coordination of platinum with the desired ligands under controlled conditions. The process begins with the preparation of N-methyl-2,7-diazapyrenium, which is then reacted with a platinum precursor, such as platinum(II) chloride. The reaction is carried out in an aqueous medium, and ammonia is added to form the diammine complex. The final step involves the addition of water to complete the coordination sphere of the platinum center .

Industrial Production Methods

While specific industrial production methods for Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can substitute the existing ligands. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction could result in lower oxidation state species. Substitution reactions yield new platinum complexes with different ligand environments .

Scientific Research Applications

Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) has several scientific research applications:

Mechanism of Action

The mechanism of action of Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) involves its interaction with DNA and other biomolecules. The compound can bind to DNA, causing structural changes that disrupt its function. This interaction is facilitated by the N-methyl-2,7-diazapyrenium ligand, which enhances the compound’s affinity for DNA. The platinum center plays a crucial role in mediating these interactions, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) is unique due to its combination of a platinum center with the N-methyl-2,7-diazapyrenium ligand. This combination imparts distinct photophysical and biochemical properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

129484-61-3

Molecular Formula

C15H19N4OPt+3

Molecular Weight

466.4 g/mol

IUPAC Name

azane;6-methyl-13-aza-6-azoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene;platinum(2+);hydrate

InChI

InChI=1S/C15H11N2.2H3N.H2O.Pt/c1-17-8-12-4-2-10-6-16-7-11-3-5-13(9-17)15(12)14(10)11;;;;/h2-9H,1H3;2*1H3;1H2;/q+1;;;;+2

InChI Key

RGSHAFOKWBJNRL-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC2=C3C(=C1)C=CC4=CN=CC(=C43)C=C2.N.N.O.[Pt+2]

Origin of Product

United States

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